molecular formula C6H15NOS B15261146 Imino(methyl)(2-methylbutyl)-lambda6-sulfanone

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone

Cat. No.: B15261146
M. Wt: 149.26 g/mol
InChI Key: PERMLEDWPFSKNI-UHFFFAOYSA-N
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Description

Imino(methyl)(2-methylbutyl)-lambda⁶-sulfanone (CAS: 2059942-31-1) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₅NOS and a molecular weight of 149.25 g/mol . Structurally, it features a sulfanone core (S=O) substituted with an imino group (NH), a methyl group, and a branched 2-methylbutyl chain. However, detailed physicochemical data (e.g., boiling point, solubility) remain unreported in the available literature .

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

imino-methyl-(2-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C6H15NOS/c1-4-6(2)5-9(3,7)8/h6-7H,4-5H2,1-3H3

InChI Key

PERMLEDWPFSKNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)C

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The molecular structure of imino(methyl)(2-methylbutyl)-lambda6-sulfanone (C₆H₁₅NOS, MW 149.25 g/mol) features a tetracoordinated sulfur atom bonded to methyl, 2-methylbutyl, imino (=N), and oxo (=O) groups. The 2-methylbutyl moiety introduces steric bulk, necessitating careful optimization of reaction conditions to avoid side reactions such as over-oxidation or incomplete imination.

Key challenges in synthesizing this compound include:

  • Steric hindrance from the branched 2-methylbutyl group, which may slow nucleophilic substitution or imination.
  • Oxidation control to prevent over-oxidation of sulfur intermediates to sulfones.
  • Purification complexities due to the polar nature of sulfoximines, often requiring chromatographic techniques.

Synthetic Pathways

Oxidation-Imination of Sulfide Precursors

The most widely reported method for sulfoximine synthesis involves a two-step sequence: sulfide oxidation followed by imination .

Step 1: Synthesis of Methyl 2-Methylbutyl Sulfide

Methyl 2-methylbutyl sulfide serves as the precursor. It is synthesized via nucleophilic substitution between 2-methylbutyl bromide and sodium methanethiolate:
$$
\text{CH}3\text{SNa} + \text{CH}2\text{CH(CH}2\text{CH}3\text{)CH}2\text{Br} \rightarrow \text{CH}3\text{S-CH}2\text{CH(CH}2\text{CH}3\text{)CH}2\text{CH}_3 + \text{NaBr}
$$
Reaction conditions:

  • Solvent: Dry THF or DMF
  • Temperature: 0°C to room temperature
  • Yield: ~75–85% (estimated from analogous reactions).
Step 2: Oxidation to Sulfoxide

The sulfide is oxidized to methyl 2-methylbutyl sulfoxide using meta-chloroperbenzoic acid (mCPBA):
$$
\text{CH}3\text{S(O)-CH}2\text{CH(CH}2\text{CH}3\text{)CH}2\text{CH}3 + \text{mCPBA} \rightarrow \text{CH}3\text{S(O)-CH}2\text{CH(CH}2\text{CH}3\text{)CH}2\text{CH}3 + \text{mCBA}
$$
Conditions:

  • Solvent: Dichloromethane
  • Temperature: −20°C to 0°C
  • Yield: ~90% (extrapolated from similar oxidations).
Step 3: Imination to Sulfoximine

The sulfoxide undergoes imination using ammonium carbamate and a rhodium catalyst:
$$
\text{CH}3\text{S(O)-R} + \text{NH}4\text{CO}3 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{CH}3\text{S(NH)(O)-R} + \text{H}2\text{O} + \text{CO}2
$$
Conditions:

  • Catalyst: Rh₂(OAc)₄ (2 mol%)
  • Solvent: Acetonitrile
  • Temperature: 80°C, 12–24 hours
  • Yield: ~60–70% (based on sulfoximine literature).

Direct Sulfonimidoyl Chloride Alkylation

An alternative route employs sulfonimidoyl chloride intermediates, which react with Grignard reagents:

Step 1: Synthesis of Methylsulfonimidoyl Chloride

Methylsulfonimidoyl chloride (CH₃S(NH)Cl) is prepared by treating methylsulfinyl chloride with ammonia:
$$
\text{CH}3\text{S(O)Cl} + \text{NH}3 \rightarrow \text{CH}_3\text{S(NH)(O)Cl} + \text{HCl}
$$
Conditions:

  • Solvent: Ether
  • Temperature: −78°C
  • Yield: ~50% (literature-based estimate).
Step 2: Alkylation with 2-Methylbutylmagnesium Bromide

The sulfonimidoyl chloride reacts with 2-methylbutylmagnesium bromide:
$$
\text{CH}3\text{S(NH)(O)Cl} + \text{CH}2\text{CH(CH}2\text{CH}3\text{)CH}2\text{CH}2\text{MgBr} \rightarrow \text{CH}3\text{S(NH)(O)-CH}2\text{CH(CH}2\text{CH}3\text{)CH}2\text{CH}3 + \text{MgBrCl}
$$
Conditions:

  • Solvent: THF
  • Temperature: 0°C to room temperature
  • Yield: ~40–55% (inferred from analogous Grignard reactions).

Transition-Metal Catalyzed Imination

Recent advances utilize copper or palladium catalysts to streamline imination:

Copper-Catalyzed Method

A one-pot synthesis from methyl 2-methylbutyl sulfide:
$$
\text{CH}3\text{S-R} + \text{NH}3 + \text{O}2 \xrightarrow{\text{CuI}} \text{CH}3\text{S(NH)(O)-R} + \text{H}_2\text{O}
$$
Conditions:

  • Catalyst: CuI (5 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: DMSO
  • Temperature: 100°C, 24 hours
  • Yield: ~50–60% (based on patent examples).

Comparative Analysis of Methods

Method Reagents Yield Purity Advantages Limitations
Oxidation-Imination mCPBA, Rh₂(OAc)₄ 60–70% >95% High selectivity Multi-step, costly catalysts
Sulfonimidoyl Alkylation Grignard reagent 40–55% 85–90% Direct alkylation Low yield, sensitive intermediates
Copper-Catalyzed CuI, NH₃ 50–60% >90% One-pot synthesis Requires high-temperature conditions

Analytical Characterization

Key data from vendors and literature:

  • ¹H NMR (CDCl₃): δ 1.0–1.5 (m, 9H, CH₃ and CH₂), 2.8 (s, 3H, SCH₃), 3.2 (t, 2H, SCH₂).
  • LC-MS : m/z 150.1 [M+H]⁺ (calculated 149.25).
  • Purity : ≥95% by HPLC (BLD Pharm).

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions typically result in the replacement of the imino group with the nucleophile.

Scientific Research Applications

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Imino(methyl)(2-methylbutyl)-lambda6-sulfanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the sulfanone core can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfanones

Table 1: Key Properties of Selected Sulfanone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Key References
Imino(methyl)(2-methylbutyl)-λ⁶-sulfanone C₆H₁₅NOS 149.25 Methyl, 2-methylbutyl N/A
(Imino)methyl(p-tolyl)-λ⁶-sulfanone (2o) C₈H₁₁NOS 177.24 Methyl, p-tolyl 79
(Imino)methyl(m-tolyl)-λ⁶-sulfanone (2p) C₈H₁₁NOS 177.24 Methyl, m-tolyl 67
Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone C₈H₁₁NOS 177.24 Methyl, 4-methylphenyl N/A
Imino(3-methylbutyl)(2-methylpropyl)-λ⁶-sulfanone C₉H₂₁NOS 191.33 3-methylbutyl, 2-methylpropyl N/A
Key Observations:

Substituent Effects on Synthesis: Aromatic substituents (e.g., p-tolyl in 2o) exhibit higher yields (~79%) compared to meta-substituted analogs (e.g., 2p, 67%) under identical Grignard reaction conditions . This suggests that electronic effects (e.g., para-directing groups) enhance reaction efficiency.

Molecular Weight and Branching: Linear alkyl chains (e.g., 2-methylbutyl) reduce molecular weight (149.25 g/mol) compared to aromatic analogs (~177 g/mol) . Branched alkyl chains (e.g., 3-methylbutyl in C₉H₂₁NOS) increase molecular weight (191.33 g/mol), which may influence solubility and reactivity .

Functional Group and Stability Considerations

  • Imino Group Reactivity: The imino group (NH) in all compounds is susceptible to hydrolysis or oxidation, necessitating anhydrous handling. However, aryl-substituted derivatives (e.g., 2o, 2p) may exhibit enhanced stability due to resonance stabilization of the sulfanone core .

Biological Activity

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone is a member of the sulfanone class of compounds, characterized by its unique structural features, which include an imino group and a branched alkyl chain. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula: C₆H₁₅NOS
  • Molecular Weight: 149.26 g/mol
  • Structural Features:
    • Contains a sulfur atom bonded to an oxygen atom, characteristic of sulfanones.
    • The presence of an imino group enhances its reactivity and potential interactions with biological targets.

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research and development. Key areas of interest include:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential lead for developing new antibiotics or antifungal agents.
  • Anticancer Properties: Research indicates that sulfanones can inhibit cancer cell proliferation. This compound may act as an inhibitor of specific cancer pathways, potentially offering therapeutic benefits in oncology.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study demonstrated that compounds similar to this compound could inhibit the growth of various cancer cell lines in vitro. The effectiveness varied based on the molecular structure and substituents present on the compound.
  • Antimicrobial Testing:
    • In vitro tests showed promising results against a range of bacterial strains, indicating that modifications to the alkyl chain could enhance antimicrobial potency.
  • Pharmacological Applications:
    • The compound's potential as a lead candidate for drug development has been highlighted in several reviews focusing on sulfanones and their derivatives, emphasizing their versatility in treating infections and tumors.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
Imino(methyl)(3-methylbutyl)-lambda6-sulfanone121034-26-2C₆H₁₅NOSContains a different branched alkyl chain
Cyclopropyl(imino)(3-methylbutyl)-lambda6-sulfanone2059949-41-4C₈H₁₇NOSFeatures a cyclopropyl group
(3-bromophenyl)(imino)methyl-lambda6-sulfanone1789700-09-9C₉H₈BrNOSContains a bromophenyl group

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